molecular formula C15H14N6O B6506860 N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448066-98-5

N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B6506860
CAS No.: 1448066-98-5
M. Wt: 294.31 g/mol
InChI Key: QGXFYSFMPCHXMX-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position and a 4-ethylphenyl carboxamide group at the 3-position. The 1,2,4-triazole ring is a heterocyclic scaffold known for its broad bioactivity, including roles in agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals (e.g., antifungal, kinase inhibitors) .

Properties

IUPAC Name

N-(4-ethylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-2-11-3-5-12(6-4-11)18-15(22)13-7-8-14(20-19-13)21-10-16-9-17-21/h3-10H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXFYSFMPCHXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301156889
Record name 3-Pyridazinecarboxamide, N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448066-98-5
Record name 3-Pyridazinecarboxamide, N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448066-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxamide, N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on available studies, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N4O
  • Molecular Weight : 284.32 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by functionalization to introduce the ethylphenyl group and the carboxamide moiety.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In a study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, it demonstrated an IC50 value in the micromolar range, indicating potent anticancer activity. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity and p53 expression levels in treated cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antifungal Activity : In vitro tests showed that this compound exhibits antifungal activity against several strains of fungi. The minimum inhibitory concentration (MIC) values were determined to be effective against pathogenic fungi such as Candida species .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through pathways involving caspase activation and modulation of p53 signaling.

Table 1: Summary of Biological Activities

Biological ActivityCell Line / PathogenIC50/MIC ValuesMechanism
AnticancerMCF-7~5 µMApoptosis induction via caspase activation
AnticancerHeLa~7 µMp53 pathway modulation
AntifungalCandida albicans10 µg/mLInhibition of fungal growth

Research Insights

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of triazole-containing compounds. For instance, variations in substituents on the triazole ring have led to improved potency against both cancer cells and fungal pathogens .

Scientific Research Applications

Antibacterial Activity

Overview
The compound's structure incorporates a triazole moiety, which has been widely recognized for its antibacterial properties. Triazoles have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Mechanism of Action
The antibacterial activity of triazoles is often attributed to their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that compounds containing the triazole ring can interact favorably with the active site of DNA gyrase, leading to enhanced antibacterial potency .

Case Studies
Research has demonstrated that derivatives of triazole exhibit significant antibacterial activity. For instance, compounds with the 4-benzyl substituent in the triazole ring showed remarkable selectivity against resistant strains such as Bacillus subtilis and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 0.125 to 64 µg/mL .

Antiproliferative Effects

Cancer Research
Triazole derivatives have also been investigated for their antiproliferative effects against various cancer cell lines. The incorporation of specific functional groups into the triazole framework can enhance cytotoxicity against cancer cells.

Mechanism
The mechanism by which these compounds exert antiproliferative effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that certain triazole derivatives can inhibit key signaling pathways involved in cancer cell proliferation .

Data Table: Antiproliferative Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa12.5
Compound BMCF-78.3
Compound CA54915.0

Other Biological Activities

Antitubercular Properties
Some studies have indicated that triazole derivatives may possess antitubercular activity. For example, compounds derived from the triazole framework have been evaluated against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Analogous Compounds

Compound Name Molecular Weight Key Substituents Applications/Findings References
N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (Target Compound) Not provided 4-ethylphenyl, 1,2,4-triazole Likely agrochemical/pharmaceutical research (inferred from analogs)
N-(2-oxo-2H-chromen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448132-41-9) 334.29 Coumarin (2-oxo-chromene), 1,2,4-triazole Unspecified (structural similarity suggests kinase inhibition or photodynamic therapy)
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide 364.40 Piperidine, pyridin-3-ylmethyl, 1,2,4-triazole Probable CNS or receptor-targeted drug (piperidine enhances blood-brain barrier penetration)
Talarozole (CAS-201410-53-9) 377.51 Benzothiazole, 1,2,4-triazole, ethyl-butyl chain Treatment of keratinization disorders (acne, psoriasis)
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide Not provided Cyclopropane, methyl-D3, 1-methyl-1,2,4-triazole Patent-protected crystalline form for enhanced stability/formulation

Key Differentiators

Substituent-Driven Bioactivity

  • Target Compound vs. N-(2-oxo-2H-chromen-3-yl) Analog (CAS 1448132-41-9):
    The coumarin group in the latter introduces a planar aromatic system, enabling intercalation or fluorescence-based applications, whereas the ethylphenyl group in the target compound prioritizes hydrophobicity for membrane interaction .

  • Target Compound vs. Talarozole: Talarozole’s benzothiazole and ethyl-butyl chain confer retinoic acid metabolism-blocking activity, while the target compound’s pyridazine core may favor kinase or protease inhibition .

Q & A

Q. How can researchers optimize the synthetic route for N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide to improve yield and purity?

Methodological Answer:

  • Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, similar pyridazine derivatives were synthesized using controlled Mannich reactions with N,N'-bis(methoxymethyl)diaza-18-crown-6 under optimized conditions .
  • Employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water mobile phase) to monitor reaction progress and purity .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Combine 1H/13C NMR (in DMSO-d6 or CDCl3) to resolve aromatic protons and triazole/pyridazine moieties, with FT-IR to confirm carboxamide C=O stretching (~1650 cm⁻¹) .
  • Validate crystallinity via X-ray diffraction (single-crystal analysis), as demonstrated for structurally analogous N-(4-methylphenyl)-pyridazine derivatives .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

Methodological Answer:

  • Screen against enzyme targets (e.g., fungal CYP51 or bacterial FabH) using fluorescence-based assays. For triazole-containing analogs, IC50 values are typically determined via dose-response curves with triplicate technical replicates .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and binding modes in biological systems?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and frontier molecular orbitals, identifying nucleophilic/electrophilic sites .
  • Use molecular docking (AutoDock Vina) with homology-modeled protein structures to simulate ligand-receptor interactions, prioritizing binding poses with ΔG < -7 kcal/mol .

Q. How should researchers resolve contradictions in experimental vs. computational data for this compound’s stability under physiological conditions?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products. Compare results with molecular dynamics simulations (AMBER force field) of hydrolysis pathways to identify discrepancies .
  • Apply multivariate analysis (PCA or PLS) to correlate experimental degradation rates with computed bond dissociation energies .

Q. What methodologies enable mechanistic studies of its catalytic or inhibitory roles in complex reaction systems?

Methodological Answer:

  • Use stopped-flow kinetics paired with UV-Vis spectroscopy to track intermediate formation (e.g., Michaelis-Menten parameters for enzyme inhibition) .
  • Integrate isotopic labeling (e.g., 15N-triazole) and 2D NMR (HSQC) to map metabolic transformation pathways in cell lysates .

Q. How can researchers design experiments to probe the compound’s selectivity across structurally similar targets?

Methodological Answer:

  • Employ competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic pockets) and surface plasmon resonance (SPR) to quantify binding affinities (KD) against paralogous proteins .
  • Validate selectivity via CRISPR-engineered cell lines lacking the target protein, comparing dose-response profiles to wild-type models .

Methodological Resources for Contested Data

Q. What frameworks support rigorous validation of anomalous spectroscopic or bioassay results?

Methodological Answer:

  • Adopt ISO/IEC 17025 guidelines for analytical method validation, including specificity, linearity (R² > 0.995), and intraday/interday precision (%RSD < 5%) .
  • Cross-validate using orthogonal techniques (e.g., compare MALDI-TOF MS with ESI-MS for mass confirmation) .

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